molecular formula C14H16Cl2N4 B13457417 2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride

2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride

Cat. No.: B13457417
M. Wt: 311.2 g/mol
InChI Key: CUFKIEBDQZTZOV-UHFFFAOYSA-N
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Description

2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride typically involves the condensation of 2-aminopyridines with α-halo ketones. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways within the cell. This compound is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the ethan-1-amine group, which imparts distinct chemical and biological properties. This compound’s ability to interact with a variety of molecular targets makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C14H16Cl2N4

Molecular Weight

311.2 g/mol

IUPAC Name

2-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C14H14N4.2ClH/c15-8-7-12-13(11-5-2-1-3-6-11)17-14-16-9-4-10-18(12)14;;/h1-6,9-10H,7-8,15H2;2*1H

InChI Key

CUFKIEBDQZTZOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)CCN.Cl.Cl

Origin of Product

United States

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